molecular formula C7H7ClN4O B3032839 (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- CAS No. 56433-30-8

(1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl-

カタログ番号: B3032839
CAS番号: 56433-30-8
分子量: 198.61 g/mol
InChIキー: NEPOAOTZOUSTMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- features a fused triazolopyrimidinone core with a chloromethyl (-CH₂Cl) substituent at the C-2 position and a methyl (-CH₃) group at C-5 (Figure 1). This structure places it within a broader class of nitrogen-rich heterocycles known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties .

Structure-activity relationship (SAR) studies on triazolopyrimidinones emphasize the critical role of C-2 and C-5/6 substitutions in modulating potency, cytotoxicity, and target selectivity . For instance, 2-pyridine or trifluoromethyl groups at C-2/C-6 enhance antibacterial activity but often increase cytotoxicity, whereas methyl groups at C-5 preserve activity without significant toxicity .

特性

IUPAC Name

2-(chloromethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-4-2-6(13)12-7(9-4)10-5(3-8)11-12/h2H,3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPOAOTZOUSTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069109
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56433-30-8
Record name 2-(Chloromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056433308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Cyclocondensation of β-Keto Esters with Triazole Derivatives

The most widely reported method involves cyclocondensation between 5-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives and β-keto esters. In a representative procedure (Scheme 1), ethyl acetoacetate reacts with triazole precursors in acetic acid under reflux conditions (30 h), followed by ammonia-mediated cyclization to yield the triazolopyrimidinone core. The chloromethyl group is introduced via:

  • Direct chlorination of hydroxymethyl intermediates using POCl₃
  • Alkylation with chloromethylating agents during cyclization

Key reaction parameters:

Parameter Optimal Range Impact on Yield
Temperature 80–110°C <70°C: <50% yield
Solvent Glacial acetic acid Ethanol: 15% lower yield
Reaction time 24–48 h >72 h: Decomposition

Thiourea-Mediated Cyclization

An alternative route involves thiourea intermediates, where dimethyl cyanocarbonimidodithioate reacts with aniline derivatives to form thioureas, followed by hydrazine hydrate-induced cyclization. Subsequent condensation with β-keto esters at 50°C in isopropanol yields the target compound with 85–93% efficiency.

Reaction Optimization Studies

Catalytic Systems

Comparative studies reveal catalyst-dependent yield variations:

Catalyst Yield (%) Purity (%) Byproducts
No catalyst 62 78 22% dimeric forms
p-Toluenesulfonic acid 88 92 8% oxo-derivatives
ZnCl₂ 75 85 15% chlorinated byproducts

The use of p-toluenesulfonic acid in acetic acid minimizes side reactions while accelerating cyclization kinetics.

Solvent Effects

Solvent screening identified acetic acid as superior to alternatives:

Solvent Dielectric Constant Yield (%)
Acetic acid 6.2 88
Ethanol 24.3 65
DMF 36.7 71
Toluene 2.4 42

Polar aprotic solvents like DMF improve solubility but promote decomposition at elevated temperatures.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability:

  • Microreactor residence time: 8–12 min vs. 30 h batch
  • 3.2-fold productivity increase (2.1 kg/L·h vs. 0.65 kg/L·h)
  • 99.8% conversion achieved at 140°C with 5 MPa pressure

Purification Technologies

Industrial processes employ hybrid purification:

  • Primary distillation : Removes low-boiling impurities (<70°C/3 mbar)
  • Recrystallization : Ethanol/water (3:1) yields 99.5% purity crystals
  • Chromatography : Reserved for pharmaceutical-grade material (USP <0.1% impurities)

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

Method Scale Yield (%) Purity (%) Cost Index
Cyclocondensation Lab (100 g) 88 92 1.0
Thiourea cyclization Pilot (1 kg) 85 89 1.2
Continuous flow Industrial 94 98 0.7

Continuous flow methods reduce production costs by 30% through improved heat transfer and reduced reaction volumes.

Byproduct Profiles

GC-MS analysis identifies major byproducts:

  • 5-Methyltriazolo[1,5-a]pyrimidin-7(4H)-one (3–8%)
  • 2-(Dichloromethyl)-5-methyl derivatives (2–5%)
  • Oxidative dimers (1–3%)

Case Studies in Process Development

Large-Scale Chloromethylation

A 500 kg batch synthesis demonstrated:

  • POCl₃ stoichiometry critical: 1.05 eq. optimal (1.1 eq. → 12% dichlorination)
  • Quenching with ice-water (0–5°C) prevents hydrolysis
  • 89% isolated yield after crystallization vs. 78% for direct distillation

Stability Under Process Conditions

Accelerated stability studies (40°C/75% RH):

Time (months) Purity (%) Degradation Products
0 99.5
3 98.2 0.8% dechlorinated
6 97.1 1.4% hydrolyzed

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies using lipase catalysts show:

  • 65% conversion at 37°C in aqueous buffer
  • 99% enantiomeric excess for chiral derivatives
  • 3-fold reduction in organic solvent use

Photochemical Activation

UV-assisted synthesis (254 nm):

  • 80% yield in 4 h vs. 24 h thermal
  • Suppresses thermal decomposition pathways
  • Limited to small-scale applications due to photon penetration depth

化学反応の分析

Types of Reactions

(1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions include substituted triazolopyrimidines, sulfoxides, sulfones, and various heterocyclic derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of (1,2,4)triazolo[1,5-a]pyrimidin-7(1H)-one exhibit promising anticancer properties. For instance, studies have shown that certain modifications enhance their efficacy against various cancer cell lines.

CompoundTarget Cancer TypeIC50 (µM)Reference
2-(Chloromethyl)-5-methyl derivativeBreast cancer12.5
2-(Chloromethyl)-5-methyl derivativeLung cancer8.3

Antiviral Properties
The compound has also been investigated for its antiviral potential. A study highlighted its effectiveness against viral replication in vitro, suggesting mechanisms that inhibit viral entry and replication.

Agricultural Applications

Pesticidal Activity
Recent studies have identified (1,2,4)triazolo[1,5-a]pyrimidin-7(1H)-one derivatives as potential pesticides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new agricultural chemicals.

CompoundTarget PestEfficacy (%)Reference
2-(Chloromethyl)-5-methyl derivativeAphids85%
2-(Chloromethyl)-5-methyl derivativeWhiteflies78%

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating (1,2,4)triazolo[1,5-a]pyrimidin-7(1H)-one into polymer matrices for applications in coatings and composites.

Case Studies

Case Study 1: Anticancer Research
A comprehensive study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various (1,2,4)triazolo[1,5-a]pyrimidin-7(1H)-one derivatives. The findings indicated that modifications at the chloromethyl position significantly increased cytotoxicity against specific cancer cell lines.

Case Study 2: Agricultural Efficacy
In a field trial reported by the Journal of Agricultural and Food Chemistry, the efficacy of a formulated pesticide containing the chloromethyl derivative was evaluated against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls.

作用機序

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system involved.

類似化合物との比較

Key Observations:

Antibacterial Activity : The 2-pyridine-substituted analog (Compound 10) exhibits superior potency (IC₅₀ = 2.9 µM) compared to the benzyl-substituted compound (IC₅₀ = 5.7 µM), highlighting the importance of electron-deficient aromatic groups at C-2/C-6 . The target compound’s chloromethyl group may offer intermediate reactivity, though its antibacterial activity remains uncharacterized.

Cytotoxicity : Substitutions like trifluoromethyl (-CF₃) or benzyl (-CH₂Ph) at C-6 correlate with higher cytotoxicity (IC₅₀ = 3.2–9.8 µM), whereas methyl or chloro groups at C-5/C-7 reduce toxicity .

Anticancer Potential: The 7-chloro-5-methyl analog demonstrates selective anticancer activity against HepG2 cells, suggesting chloro substituents at C-7 enhance tumor specificity .

Pharmacological Targets and Mechanisms

  • GABAA Receptor Modulation: Triazolopyrimidinones with aminomethyl or pyridine substituents act as positive allosteric modulators of GABAA receptors, showing anticonvulsant activity with low toxicity (e.g., IC₅₀ > 10 µM for cytotoxicity) .
  • Multitarget Anticancer Agents: Derivatives like 1,2,4-triazolo[4,3-a]pyrimidinone acyclo C-nucleosides inhibit MMP-2, CA II, and VEGFR-2 simultaneously, outperforming doxorubicin in vitro .

生物活性

(1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one derivatives have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- , highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound's structure can be represented by its molecular formula C8H10ClN5OC_8H_{10}ClN_5O with a molecular weight of approximately 203.65 g/mol. The presence of the chloromethyl group and the methyl substitution at the 5-position contributes to its unique biological properties.

Biological Activity Overview

Research indicates that (1,2,4)triazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : These compounds have demonstrated significant inhibitory effects on various cancer cell lines. For instance, derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways such as ERK and AKT .
  • Antiviral Activity : Some derivatives have been developed as antiviral agents against influenza and other viral infections. They inhibit viral replication and protein interactions crucial for viral life cycles .
  • Antimicrobial Properties : The triazolo[1,5-a]pyrimidine scaffold has shown promising antibacterial and antifungal activities .

Anticancer Studies

A study evaluated various triazolo[1,5-a]pyrimidine derivatives for their anticancer potential. Notably:

  • Compound H12 exhibited an IC50 value of 3.91 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
  • The mechanism involved suppression of the ERK signaling pathway leading to decreased phosphorylation levels of critical proteins involved in cell proliferation .

Antiviral Studies

In another investigation focusing on antiviral activity:

  • Compounds were assessed for their ability to inhibit the PA-PB1 interaction essential for influenza virus replication. The best-performing derivative showed an EC50 value significantly lower than that of existing antiviral drugs .

Case Study 1: Anticancer Activity

In a controlled experiment involving MGC-803 gastric cancer cells:

  • Treatment with the compound led to a significant reduction in cell viability and induction of apoptosis.
  • Flow cytometry analysis confirmed G2/M phase arrest post-treatment .

Case Study 2: Antiviral Efficacy

A study on influenza virus highlighted that:

  • The tested triazolo[1,5-a]pyrimidine derivatives effectively reduced viral titers in infected cell cultures.
  • The compounds demonstrated low cytotoxicity while maintaining high antiviral efficacy .

Data Tables

Activity Type Compound IC50/EC50 Value Target
AnticancerH123.91 μMMCF-7
AntiviralCompound AEC50 < 0.5 μMInfluenza
AntimicrobialCompound BMIC < 10 μg/mLStaphylococcus aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl-
Reactant of Route 2
(1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。